6-Ethyl-2-phenylquinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride typically involves the reaction of 6-ethyl-2-phenylquinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
6-Ethyl-2-phenylquinoline+Thionyl chloride→6-Ethyl-2-phenylquinoline-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Ethyl-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-ethyl-2-phenylquinoline-4-carboxylic acid.
Reduction: It can be reduced to form 6-ethyl-2-phenylquinoline-4-methanol.
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethyl-2-phenylquinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is employed in the study of enzyme inhibitors and receptor binding studies.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-phenylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
6-Ethyl-2-phenylquinoline-4-carbonyl chloride can be compared with other similar compounds, such as:
6-Ethyl-2-phenylquinoline-4-carboxylic acid: This compound is the hydrolysis product of this compound and has similar structural properties but different reactivity.
6-Ethyl-2-phenylquinoline-4-methanol: This is the reduction product and has different functional groups, leading to different chemical behavior.
2-Phenylquinoline-4-carbonyl chloride: This compound lacks the ethyl group at the 6-position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-ethyl-2-phenylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-2-12-8-9-16-14(10-12)15(18(19)21)11-17(20-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZLWHNXIYHWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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